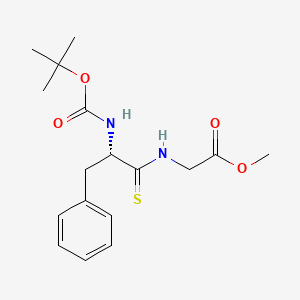
Methyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a phenyl group, and a thioyl group. It is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate typically involves multiple steps. One common method starts with the amino acid glycine, which is first protected by the tert-butoxycarbonyl (Boc) group. The protected glycine is then reacted with a phenylpropanethioyl chloride in the presence of a base to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Methyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate undergoes various chemical reactions, including:
Oxidation: The thioyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amino derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
科学的研究の応用
Methyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用機序
The mechanism of action of Methyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, depending on its structure and functional groups. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amino group to interact with active sites of enzymes. The phenyl and thioyl groups contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Glycine methyl ester hydrochloride: A simpler derivative of glycine used in peptide synthesis.
Methyl nicotinate: A methyl ester of niacin used in topical preparations for muscle and joint pain.
Uniqueness
Methyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications. The presence of the Boc protecting group allows for selective deprotection, making it useful in multi-step organic synthesis. The phenyl and thioyl groups enhance its binding properties, making it valuable in biochemical studies and drug development.
特性
分子式 |
C17H24N2O4S |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanethioyl]amino]acetate |
InChI |
InChI=1S/C17H24N2O4S/c1-17(2,3)23-16(21)19-13(10-12-8-6-5-7-9-12)15(24)18-11-14(20)22-4/h5-9,13H,10-11H2,1-4H3,(H,18,24)(H,19,21)/t13-/m0/s1 |
InChIキー |
JTOFYTPQZNIWRT-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)NCC(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)NCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


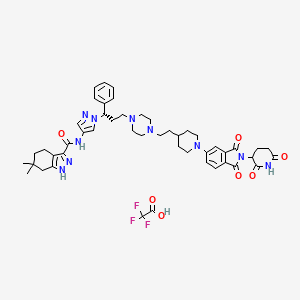
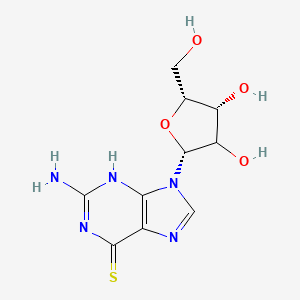
![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)

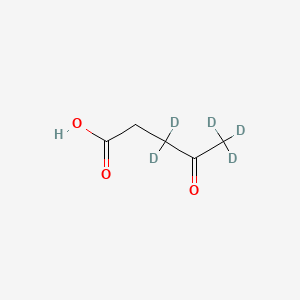


![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B12390728.png)
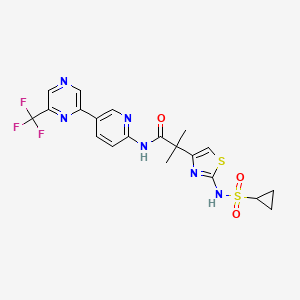
![4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12390746.png)


![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide](/img/structure/B12390785.png)

